Home > Products > Screening Compounds P70245 > Farnesyl-Met-OMe
Farnesyl-Met-OMe - 178923-86-9

Farnesyl-Met-OMe

Catalog Number: EVT-1727675
CAS Number: 178923-86-9
Molecular Formula: C21H37NO2S
Molecular Weight: 367.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Formyl-Met-Leu-Phe-OMe is a synthetic tripeptide that serves as a potent chemoattractant, mimicking the action of the naturally occurring peptide fMLP. It belongs to the class of formyl peptides, which are characterized by a formyl group attached to the N-terminal amino acid. These peptides are recognized as potent chemoattractants for neutrophils and other phagocytic cells. [, , , , , , , , , ]

Future Directions
  • Development of More Potent and Selective Analogs: Continued research on the structure-activity relationships of Formyl-Met-Leu-Phe-OMe analogs can lead to the development of more potent and selective agonists and antagonists for therapeutic applications. [, , , , ]

Formyl-Methionyl-Leucyl-Phenylalanine Methyl Ester (fMLF-OMe)

Compound Description: Formyl-Methionyl-Leucyl-Phenylalanine Methyl Ester (fMLF-OMe) is a chemotactic peptide that serves as a potent chemoattractant, stimulating various functions in neutrophils like chemotaxis, superoxide anion production, and lysozyme release. [, , , , , ] It acts as a ligand for formyl peptide receptors, particularly FPR1, triggering signaling cascades involved in immune responses. [, ]

Relevance: fMLF-OMe serves as a direct structural basis for numerous compounds investigated in the provided papers. These studies focus on modifying the fMLF-OMe structure to understand the structure-activity relationships governing its biological activities. Many of the related compounds discussed below are analogs of fMLF-OMe, designed by substituting different amino acids or introducing chemical modifications to its structure. The significant overlap in biological activity between fMLF-OMe and Farnesyl-Met-OMe further suggests a close structural relationship and potential shared mechanisms of action. [, , , , , ]

Formyl-Methionyl-N-methylleucyl-Phenylalanine Methyl Ester (for-Met-(NMe)Leu-Phe-OMe)

Compound Description: This compound is an analog of fMLF-OMe, where the leucine residue is N-methylated. [] This modification aims to investigate the role of the amide bond at position 2 of the peptide chain in its biological activity.

Relevance: This compound is structurally related to Farnesyl-Met-OMe through its shared ancestry with fMLF-OMe. The modification at the leucine residue helps researchers understand the importance of specific structural features for the activity of fMLF-OMe analogs, which could provide insights into the structure-activity relationships of Farnesyl-Met-OMe. []

Formyl-Methionyl-2-aminotetralin-2-carboxyl-Phenylalanine Methyl Ester (for-Met-Act-Phe-OMe)

Compound Description: This compound is another fMLF-OMe analog where the leucine residue is replaced with 2-aminotetralin-2-carboxylic acid. [] This substitution introduces a bulky, cyclic structure into the peptide backbone.

Relevance: Similar to the previous compound, this analog explores the impact of modifications on the fMLF-OMe structure, providing insights into the structural requirements for biological activity. [] Comparing the activity of this compound to Farnesyl-Met-OMe could help understand the tolerance for steric bulk around the central residue in related compounds.

Formyl-Methionyl-1,2,3,4-tetrahydroisoquinoline-3-carboxyl-Phenylalanine Methyl Ester (for-Met-Tic-Phe-OMe)

Compound Description: This fMLF-OMe analog features the replacement of leucine with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, introducing a bicyclic structure into the peptide chain. []

Relevance: This compound further probes the structure-activity relationship of fMLF-OMe by introducing a different type of constraint compared to the previous analogs. [] Analyzing its activity alongside Farnesyl-Met-OMe could provide information about the importance of flexibility and specific structural features for receptor binding and signaling.

Formyl-methionyl-2-aminoxy-4-methylvaleryl-phenylalanine methyl ester (for-Met-OLeu-Phe-OMe)

Compound Description: This analog replaces the amide bond between methionine and leucine in fMLF-OMe with an aminoxy linkage (-O-NH-). []

Relevance: This modification in for-Met-OLeu-Phe-OMe is particularly interesting when compared to Farnesyl-Met-OMe as it investigates the significance of the amide bond at position 2 for biological activity. [] Understanding how this alteration affects the compound's activity compared to Farnesyl-Met-OMe might reveal crucial information about receptor interactions and structural requirements for function.

HCO-Met-Leu-Ain-OMe

Compound Description: This fMLF-OMe analog replaces phenylalanine with 2-aminoindane-2-carboxylic acid (Ain), a conformationally constrained residue. [] This substitution aims to induce a helical folding at the C-terminal region of the peptide.

Relevance: The study involving HCO-Met-Leu-Ain-OMe highlights the impact of conformational restrictions on the biological activity of fMLF-OMe analogs. [] Comparing its activity and conformational preferences to Farnesyl-Met-OMe could reveal whether similar conformational constraints exist for Farnesyl-Met-OMe's activity.

Boc-L-Met-Aib-L-Phe-OMe

Compound Description: This compound closely resembles the biologically active chemotactic peptide analog formyl-L-Met-Aib-L-Phe-OMe, differing only in the N-terminal protecting group. [] It is known to adopt a type-II β-turn conformation in the solid state, with methionine and Aib as the corner residues.

Relevance: Boc-L-Met-Aib-L-Phe-OMe provides insights into the conformational preferences of a peptide sequence closely related to fMLF-OMe. [] Although it differs in the N-terminal region compared to Farnesyl-Met-OMe, understanding its conformational behavior could offer valuable information about the potential for β-turn formation in similar peptide sequences, which might be relevant for Farnesyl-Met-OMe.

N-Formyl-Met-Pro-Phe-OMe (f-MPF-OMe)

Compound Description: f-MPF-OMe is an analog of fMLF-OMe where leucine is replaced with proline. [] This substitution significantly alters the peptide backbone flexibility and influences its conformational preferences.

Relevance: The study on f-MPF-OMe investigates the impact of introducing a proline residue, known to induce turns in peptide chains, on the biological activity of fMLF-OMe. [] Comparing its conformational behavior and lack of chemotactic activity to Farnesyl-Met-OMe could elucidate the importance of backbone flexibility and specific structural motifs for receptor interaction and function in related compounds.

R-CO-β3-HMet-Leu-Phe-OMe (1a,b)

Compound Description: This series of compounds represents α/β3-mixed tripeptides, analogs of fMLF-OMe, where a β3-amino acid replaces the native methionine. [, ] These compounds are designed to explore the effect of incorporating β-amino acids on biological activity.

Relevance: These analogs provide insights into the tolerance of fMLF-OMe's receptor for modifications incorporating β-amino acids. [, ] Comparing their activity and conformational preferences to Farnesyl-Met-OMe could shed light on the potential for similar modifications in Farnesyl-Met-OMe while retaining biological activity.

R-CO-Met-β3-HLeu-Phe-OMe (2a,b)

Compound Description: This series involves another set of α/β3-mixed tripeptide analogs of fMLF-OMe where a β3-amino acid replaces the leucine residue. [, ]

Relevance: Similar to the previous series, these compounds contribute to understanding the impact of β-amino acid incorporation on the activity of fMLF-OMe analogs. [, ] Comparing their biological profiles to Farnesyl-Met-OMe could offer insights into whether modifications at the corresponding position in Farnesyl-Met-OMe would be tolerated while preserving activity.

R-CO-Met-Leu-β3-HPhe-OMe (3a,b)

Compound Description: This series features α/β3-mixed tripeptides where a β3-amino acid replaces the phenylalanine residue in fMLF-OMe. [, ]

Relevance: Similar to the previous two series, this set of analogs contributes to the understanding of the structural requirements and tolerance for β-amino acid incorporation in fMLF-OMe analogs. [, ] Comparing their activity profiles with Farnesyl-Met-OMe might reveal if similar modifications in Farnesyl-Met-OMe at the corresponding position would be tolerated.

For-Met-beta(3)hAc(6)c-Phe-OMe (6) and For-Met-beta(2)hAc(6)c-Phe-OMe (12)

Compound Description: These fMLF-OMe analogs contain geminally disubstituted β2,2- and β3,3-amino acids at the central position, replacing leucine. []

Relevance: These compounds provide information on the effects of introducing steric bulk and conformational constraints at the central position of fMLF-OMe analogs. [] Comparing their activity and conformational preferences to Farnesyl-Met-OMe can reveal potential limitations on the size and conformational flexibility tolerated at the corresponding position in Farnesyl-Met-OMe while retaining activity.

For-Met-ΔZLeu-ΔZPhe-OMe (3)

Compound Description: This analog of fMLF-OMe features two consecutive α,β-didehydro amino acid residues, (Z)-α,β-didehydroleucine (ΔZLeu) and (Z)-α,β- didehydrophenylalanine (ΔZPhe), at the central and C-terminal positions, respectively. []

Relevance: This compound explores the impact of incorporating α,β-didehydro amino acids on the activity of fMLF-OMe analogs. [] Comparing its activity profile to Farnesyl-Met-OMe could provide insights into the potential for introducing similar modifications in Farnesyl-Met-OMe.

p-Cl-C6H4-NH-N=C(R)-CO-Leu-Phe-OMe (2 and 3)

Compound Description: These pseudopeptides are analogs of fMLF-OMe where the N-terminal formyl-methionine is replaced with a 2-hydrazonoacyl fragment. []

Relevance: These analogs provide insights into the importance of the N-terminal formyl-methionine moiety for the biological activity of fMLF-OMe. [] Comparing their activity to Farnesyl-Met-OMe could reveal whether the N-terminal region in Farnesyl-Met-OMe plays a similar crucial role in its activity.

p-CH3-C6H4-CO-NH-N=C(R)-CO-Leu-Phe-OMe (4)

Compound Description: This pseudopeptide is an analog of fMLF-OMe, similar to compounds 2 and 3, containing the 2-hydrazonoacyl fragment but with an aroyl group instead of an aryl group at the N-terminus. []

Relevance: This analog further probes the structure-activity relationships of fMLF-OMe analogs containing the 2-hydrazonoacyl fragment, specifically focusing on the effects of modifying the N-terminal region. [] Comparing its activity to Farnesyl-Met-OMe could help elucidate the structural requirements and potential interactions of the N-terminal region in both compounds.

HCO-Xaa-NH-N=C(R)-CO-Phe-OMe (7a and 7b)

Compound Description: This series of pseudopeptides are analogs of fMLF-OMe with the 2-hydrazonoacyl fragment replacing the central leucine residue. [] Xaa represents norleucine (Nle) in 7a and methionine (Met) in 7b.

Relevance: These analogs are important for comparing with Farnesyl-Met-OMe as they explore the impact of introducing the 2-hydrazonoacyl fragment at the central position of fMLF-OMe. [] Analyzing their activity alongside Farnesyl-Met-OMe may offer valuable information on the structural and functional consequences of modifications at this crucial position.

[Thp1, Ain3]fMLP-OMe (2) and [Thp1]fMLP-OMe (3)

Compound Description: These fMLF-OMe analogs incorporate 4-aminotetrahydrothiopyran-4-carboxylic acid (Thp) and 2-aminoindane-2-carboxylic acid (Ain) as achiral, conformationally restricted amino acids to mimic methionine and phenylalanine, respectively. []

Relevance: These analogs are structurally related to Farnesyl-Met-OMe as they explore the effects of incorporating conformationally restricted amino acids on the activity of fMLF-OMe. [] By comparing their biological activities and conformational properties to Farnesyl-Met-OMe, we can gain insights into the importance of conformational flexibility and specific structural features for the activity of Farnesyl-Met-OMe.

Formyl-Met-Acc5-Phe-OMe

Compound Description: This fMLF-OMe analog replaces leucine with the α-α disubstituted amino acid 1-aminocyclopentane-1-carboxylic acid (Acc5). []

Relevance: This analog is structurally related to Farnesyl-Met-OMe as it investigates the effects of introducing a cyclic constraint into the peptide backbone. [] Comparing its conformational preferences and biological activity to Farnesyl-Met-OMe can provide insights into the structural and conformational features crucial for activity in similar peptides.

for-D-Met-L-Leu-L-Phe-OMe

Compound Description: This fMLF-OMe analog utilizes D-methionine instead of L-methionine, altering the chirality at the N-terminal residue. []

Relevance: This analog provides valuable information about the stereochemical requirements at the N-terminal methionine for the biological activity of fMLF-OMe. [] Comparing its activity to Farnesyl-Met-OMe can help understand if similar stereochemical constraints are important for Farnesyl-Met-OMe's biological activity.

N-Boc- and N-formyl tripeptide models containing an aminoalkanesulfonic acid as central residue

Compound Description: These compounds are fMLF-OMe analogs where the central leucine is replaced with an aminoalkanesulfonic acid, introducing a sulfonamide linkage into the peptide backbone. []

Relevance: These analogs, structurally related to Farnesyl-Met-OMe, explore the impact of replacing the central amide bond with a sulfonamide linkage. [] Comparing their activity to Farnesyl-Met-OMe could help understand the importance of the amide bond for biological activity in related compounds.

Beta-peptido sulfonamides containing taurine (Tau) or chiral beta-amino-ethanesulfonic acid residues

Compound Description: These compounds represent fMLF-OMe analogs incorporating taurine or chiral β-amino-ethanesulfonic acid residues, introducing sulfonamide linkages and altering the peptide backbone structure. []

Relevance: These analogs provide insights into the effects of incorporating sulfonamide linkages and modifying the backbone structure of fMLF-OMe analogs. [] Comparing their activity and conformational preferences to Farnesyl-Met-OMe can help understand the structural and conformational limitations for activity in similar peptides.

Formyl tripeptides containing 2-azetidinecarboxylic acid (2), 2-piperidinecarboxylic acid (3), or norvaline (4) in position 2

Compound Description: These fMLF-OMe analogs replace leucine with different cyclic amino acids (2-azetidinecarboxylic acid, 2-piperidinecarboxylic acid, or norvaline), introducing varying degrees of conformational constraint. []

Relevance: These analogs provide information about the effects of conformational restriction at the central residue on the activity of fMLF-OMe analogs. [] Comparing their activity and conformational preferences to Farnesyl-Met-OMe can reveal potential limitations on the size and conformational flexibility tolerated at the corresponding position in Farnesyl-Met-OMe while retaining activity.

[Dmt2]fMLP-OMe (2) and [Dmt1]fMLP-OMe (3)

Compound Description: These fMLF-OMe analogs incorporate the new Cα-tetrasubstituted α-amino acid residue 2-[2′-(methylthio)ethyl]methionine (Dmt), replacing leucine or methionine, respectively. []

Relevance: These analogs are structurally related to Farnesyl-Met-OMe because they explore the effects of introducing a bulky, sulfur-containing residue on the activity of fMLF-OMe. [] Comparing their biological activity and conformational properties to Farnesyl-Met-OMe can help us understand the importance of steric factors and the potential role of sulfur-containing moieties in the activity of Farnesyl-Met-OMe.

N-farnesyl lactams and imides with an α-phosphono group

Compound Description: These compounds feature an α-phosphono group introduced into N-farnesyl lactams and imides, serving as potential farnesyl transferase inhibitors. []

Relevance: While not direct analogs of Farnesyl-Met-OMe, these compounds are structurally related by the presence of the farnesyl group. [] Their development highlights the biological significance of farnesyl-containing molecules and their potential as targets for pharmaceutical intervention, providing context for the potential biological activities and applications of Farnesyl-Met-OMe.

Overview

Farnesyl-Methionine Methyl Ester, commonly referred to as Farnesyl-Met-OMe, is a chemically modified derivative of the amino acid methionine, which has been farnesylated. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in scientific research and therapeutic contexts.

Source

Farnesyl-Met-OMe is synthesized from farnesylation of methionine methyl ester. Farnesylation refers to the addition of a farnesyl group, a type of isoprenoid, to the methionine structure, which enhances its biological activity and solubility in lipid environments. The farnesyl group is derived from farnesol, a sesquiterpene that is naturally occurring and involved in various biological functions .

Classification

Farnesyl-Met-OMe can be classified under the following categories:

  • Chemical Class: Amino acid derivative
  • Functional Group: Ester
  • Biochemical Role: Prenylated amino acid
Synthesis Analysis

Methods

The synthesis of Farnesyl-Met-OMe typically involves the following steps:

  1. Farnesylation: The farnesyl group is attached to methionine methyl ester through a reaction that may involve coupling agents or catalysts to facilitate the bond formation.
  2. Purification: Post-synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted starting materials and by-products.

Technical Details

The reaction conditions for synthesizing Farnesyl-Met-OMe often require careful control over temperature and pH to maximize yield and minimize racemization or other side reactions. The use of protecting groups may also be necessary during certain synthetic steps to prevent unwanted reactions .

Molecular Structure Analysis

Structure

Farnesyl-Met-OMe consists of a methionine backbone with a farnesyl side chain. The structural formula can be represented as follows:

C15H27NO2S\text{C}_{15}\text{H}_{27}\text{N}\text{O}_2\text{S}

This indicates that the compound contains:

  • 15 Carbon atoms
  • 27 Hydrogen atoms
  • 1 Nitrogen atom
  • 2 Oxygen atoms
  • 1 Sulfur atom

Data

The molecular weight of Farnesyl-Met-OMe is approximately 281.45 g/mol. Its structural configuration allows it to interact with lipid membranes effectively, enhancing its biological applicability.

Chemical Reactions Analysis

Reactions

Farnesyl-Met-OMe participates in several chemical reactions, primarily involving:

  • Nucleophilic substitutions: Where the sulfur atom in methionine can act as a nucleophile.
  • Ester hydrolysis: Under acidic or basic conditions, leading to the release of methanol and the corresponding carboxylic acid.

Technical Details

Mechanism of Action

Process

Farnesyl-Met-OMe acts primarily by modulating cellular signaling pathways through its interaction with membrane proteins. The farnesyl group allows for better membrane anchoring and influences protein-protein interactions.

Data

Research indicates that compounds like Farnesyl-Met-OMe can inhibit voltage-gated calcium channels, thereby affecting calcium homeostasis within cells . This mechanism suggests potential therapeutic applications in conditions where calcium signaling is disrupted.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to hydrolysis.
  • Reactivity: Reacts with nucleophiles due to the presence of the sulfur atom.

Relevant data includes melting point (not extensively documented) and spectral data (NMR, IR) which can confirm its structure upon synthesis.

Applications

Farnesyl-Met-OMe has several scientific uses:

  • Biochemical Research: Used as a tool for studying protein prenylation and its effects on cellular function.
  • Therapeutic Potential: Investigated for its role in modulating calcium signaling pathways, which could have implications for treating neurological disorders or other diseases linked to calcium dysregulation .

Properties

CAS Number

178923-86-9

Product Name

Farnesyl-Met-OMe

IUPAC Name

methyl (2S)-4-methylsulfanyl-2-[[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]butanoate

Molecular Formula

C21H37NO2S

Molecular Weight

367.6 g/mol

InChI

InChI=1S/C21H37NO2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)13-15-22-20(14-16-25-6)21(23)24-5/h9,11,13,20,22H,7-8,10,12,14-16H2,1-6H3/b18-11+,19-13+/t20-/m0/s1

InChI Key

BCIAEXUSWOQQGR-UJMPLXFMSA-N

SMILES

CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCNC(CCSC)C(=O)OC)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CN[C@@H](CCSC)C(=O)OC)/C)/C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.